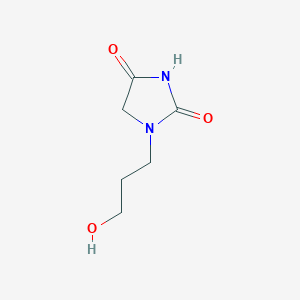

1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Description

Significance of the Imidazolidine-2,4-dione Core Structure in Heterocyclic Chemistry

The imidazolidine-2,4-dione ring system, commonly known as hydantoin (B18101), represents a five-membered heterocyclic structure that is considered a "privileged scaffold" in medicinal chemistry. nih.govekb.eg This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs. ekb.eg The hydantoin core is an oxidized derivative of imidazolidine (B613845) and is structurally related to urea (B33335) and α-amino acids, which contributes to its diverse chemical reactivity and biological interactions. wikipedia.orgresearchgate.net

The versatility of the hydantoin ring allows for substitution at multiple positions (N-1, N-3, and C-5), enabling the synthesis of vast libraries of derivatives. researchgate.net This structural flexibility is fundamental to its role in drug discovery, where modifications are used to fine-tune pharmacological profiles. ekb.egresearchgate.net Furthermore, the hydantoin ring is a valuable synthetic intermediate; for instance, hydrolysis of C-5 substituted hydantoins provides a classical route to α-amino acids. wikipedia.org

Overview of the Research Landscape for Imidazolidine-2,4-dione Derivatives

Research on imidazolidine-2,4-dione derivatives is extensive and spans numerous fields. In medicine, these compounds are known for a wide array of pharmacological activities, including anticonvulsant (e.g., Phenytoin, Ethotoin), antiarrhythmic (e.g., Ropitoin), muscle relaxant (e.g., Dantrolene), antimicrobial, and anticancer properties. ekb.egwikipedia.orgresearchgate.net The development of novel derivatives continues to be an active area of investigation for treating conditions like diabetes, cancer, and bacterial infections. ekb.egnih.govnih.gov

Synthetic chemistry research has focused on developing efficient and stereoselective methods for preparing hydantoins. Methodologies range from classical approaches like the Bucherer-Bergs and Urech reactions to modern solid-phase syntheses that facilitate the creation of combinatorial libraries for high-throughput screening. wikipedia.orgnih.govorganic-chemistry.org Studies often explore the synthesis of spiro-hydantoins and fused-ring systems to access novel three-dimensional chemical space. ceon.rsnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxypropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-3-1-2-8-4-5(10)7-6(8)11/h9H,1-4H2,(H,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLJYOGDIBNDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1406725-09-4 | |

| Record name | 1-(3-hydroxypropyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 1 3 Hydroxypropyl Imidazolidine 2,4 Dione and Its Derivatives

Established Synthetic Methodologies for Imidazolidine-2,4-dione Scaffolds

The construction of the imidazolidine-2,4-dione (hydantoin) core is a well-trodden path in heterocyclic chemistry, with several robust methods having been established over more than a century. These methods form the basis for producing the unsubstituted ring system, which can then be functionalized to yield the target compound.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of the imidazolidine-2,4-dione ring. These reactions typically involve the formation of the five-membered ring through the condensation of two or more precursors with the elimination of a small molecule, such as water. A primary route involves the reaction of an α-amino acid or its ester with an isocyanate. researchgate.netnih.gov For the synthesis of the basic imidazolidine-2,4-dione scaffold, glycine (B1666218) could react with an isocyanate, followed by intramolecular cyclization.

Another significant cyclocondensation approach is the reaction of α-amino methyl ester hydrochlorides with carbamates, which proceeds through a ureido derivative that subsequently cyclizes under basic conditions to form the hydantoin (B18101) ring. organic-chemistry.org This method is advantageous as it avoids the use of hazardous reagents like isocyanates. organic-chemistry.org Additionally, the reaction of C-phenylglycine derivatives with phenyl isocyanate or phenyl isothiocyanate has been used to generate N-3 and C-5 substituted imidazolidines. researchgate.netnih.govmdpi.com The cyclization of ethyl chloroacetate (B1199739) with appropriate precursors is another documented method for forming the hydantoin ring structure. researchgate.net

Bucherer-Bergs Reaction and Analogous Cyclizations

The Bucherer-Bergs reaction is a classic and highly versatile multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub First patented by Bergs and later elaborated by Bucherer, this one-pot synthesis involves heating a carbonyl compound (an aldehyde or a ketone) with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate. nih.govwikipedia.org The reaction works well for a wide range of aliphatic, aromatic, and cyclic ketones and aldehydes. encyclopedia.pub

The mechanism is understood to begin with the formation of an imine from the carbonyl compound and ammonia (B1221849) (from ammonium carbonate), which is then attacked by the cyanide ion to form an α-aminonitrile. wikipedia.org This intermediate undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the final hydantoin product. wikipedia.org While this method directly installs substituents at the C-5 position, it is fundamental for creating a diverse library of hydantoin scaffolds that could potentially be modified further. nih.govceon.rs For instance, starting with an appropriate aldehyde containing a protected hydroxyl group, one could potentially construct a precursor to 1-(3-Hydroxypropyl)imidazolidine-2,4-dione, although direct synthesis of N-1 substituted derivatives via this method is not typical.

| Component | Role | Example |

|---|---|---|

| Carbonyl Compound | Provides the C5 carbon and its substituents | Acetone, Benzaldehyde nih.govencyclopedia.pub |

| Cyanide Source | Provides the C4 carbon | Potassium Cyanide (KCN), Sodium Cyanide (NaCN) encyclopedia.pub |

| Ammonium Source | Provides the N1 and N3 nitrogens | Ammonium Carbonate ((NH4)2CO3) encyclopedia.pub |

| Solvent | Reaction medium | Aqueous Ethanol (B145695) encyclopedia.pub |

N-Alkylation and Acylation Procedures

The direct synthesis of this compound is most logically achieved through the N-alkylation of the parent imidazolidine-2,4-dione. The hydantoin ring has two secondary amine protons, but the N-H at position 3 is generally more acidic and reactive. However, selective alkylation at N-1 can be achieved. N-alkylation of imidazoles and related heterocycles is a common procedure. nih.gov

For the target molecule, this would involve reacting imidazolidine-2,4-dione with a suitable three-carbon electrophile carrying a hydroxyl group, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol, in the presence of a base. The base deprotonates the nitrogen atom, creating a nucleophilic anion that attacks the alkyl halide, forming the C-N bond. Careful selection of reaction conditions and potentially the use of protecting groups for the hydroxyl function or the N-3 position may be necessary to ensure regioselectivity and prevent side reactions. One-pot methods for preparing 3-substituted 5,5-diphenyl imidazolidine-2,4-diones have been established through reactions involving the labile proton at the N-3 position. researchgate.net Similar principles can be applied for N-1 substitution.

Mitsunobu Reaction in Hydantoin Derivatization

The Mitsunobu reaction offers a powerful and mild method for the N-alkylation of acidic compounds like hydantoins, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgyoutube.com This reaction is particularly valuable for creating substituted hydantoins and has been featured in the solid-phase synthesis of hydantoin libraries for combinatorial chemistry. nih.gov

To synthesize this compound, the Mitsunobu reaction would involve reacting the parent imidazolidine-2,4-dione with propan-1,3-diol. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.comlibretexts.org The phosphine and azodicarboxylate activate one of the alcohol's hydroxyl groups, making it a good leaving group that is subsequently displaced by the nucleophilic hydantoin nitrogen. organic-chemistry.org To achieve mono-alkylation and prevent the formation of byproducts, a protecting group strategy on one of the diol's hydroxyls might be employed. The reaction's utility is noted for its ability to function under mild conditions, though it generates significant byproducts like triphenylphosphine oxide and the reduced hydrazo-dicarboxylate. youtube.com

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have been applied to the synthesis of hydantoins, leading to advanced, streamlined protocols.

One-Pot and Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial parts of all starting materials, are highly efficient. nih.govthieme-connect.com The Bucherer-Bergs reaction is a prime example of an MCR used for hydantoin synthesis. nih.govencyclopedia.pub

More recent advancements include other novel MCRs. A one-pot, three-component sequential procedure has been developed for the synthesis of diversely substituted hydantoins from azides, iso(thio)cyanates, and substituted α-halo-acetic carboxylic acids under very mild conditions. rsc.org Another three-component process prepares N-carbamoyl hydantoins from an α-azido ester, an isocyanate, and triphenylphosphine. thieme-connect.comthieme-connect.com Furthermore, efficient two-step Ugi/cyclization sequences can provide hydantoins, with microwave assistance accelerating the process. organic-chemistry.org

From a green chemistry perspective, efforts have been made to develop protocols in environmentally benign solvents like water. nih.gov Pseudo-multicomponent one-pot protocols are also being designed to be more sustainable and efficient, for example, by using carbonyldiimidazole (CDI) for cyclization, which produces benign byproducts like CO₂ and imidazole (B134444). mdpi.com Such methods reduce the number of synthetic steps, minimize waste, and simplify purification, aligning with the goals of green chemistry. thieme-connect.commdpi.com The synthesis of highly substituted chiral hydantoins from simple dipeptides in a single step under mild conditions has also been reported, showcasing a significant advancement in creating complex hydantoin structures efficiently. nih.govorganic-chemistry.org

| Protocol Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Sequential 3-Component Reaction | Azides, Isocyanates, α-halo-acetic acids | Mild conditions, high yields, diverse substitutions | rsc.org |

| Domino 3-Component Process | α-azido ester, Isocyanate, Phosphine | Forms N-carbamoyl hydantoins, mild conditions | thieme-connect.comthieme-connect.com |

| Ugi/Cyclization Sequence | (Not specified) | Microwave-assisted, applicable to other MCRs | organic-chemistry.org |

| Tf₂O-mediated Cyclization | Boc-protected dipeptides | Single step, mild conditions, chiral products | nih.govorganic-chemistry.org |

| Pseudo-Multicomponent Protocol | Diamine, Aldehyde, CDI | In situ intermediate formation, sustainable | mdpi.com |

Table of Compounds Mentioned

| Compound Name | Synonym / Class |

|---|---|

| This compound | Target Compound |

| Imidazolidine-2,4-dione | Hydantoin ceon.rsbldpharm.com |

| Glycine | α-Amino Acid |

| Acetone | Ketone nih.gov |

| Benzaldehyde | Aldehyde uva.nl |

| Potassium Cyanide | Reagent wikipedia.org |

| Ammonium Carbonate | Reagent wikipedia.org |

| 3-Chloropropan-1-ol | Alkylating Agent |

| Propan-1,3-diol | Alcohol |

| Triphenylphosphine | PPh₃, Reagent organic-chemistry.org |

| Diethyl azodicarboxylate | DEAD, Reagent organic-chemistry.org |

| Diisopropyl azodicarboxylate | DIAD, Reagent youtube.com |

| Triphenylphosphine oxide | Byproduct youtube.com |

| Carbonyldiimidazole | CDI, Reagent mdpi.com |

| Ethyl chloroacetate | Reagent researchgate.net |

| C-phenylglycine | Amino Acid Derivative researchgate.net |

| Phenyl isocyanate | Reagent nih.gov |

| Phenyl isothiocyanate | Reagent nih.gov |

Microwave-Assisted Synthesis Techniques

The adoption of microwave irradiation as a heating method has revolutionized the synthesis of heterocyclic compounds, including imidazolidine-2,4-dione derivatives. nih.govnih.gov This technique offers significant advantages over conventional heating methods by dramatically reducing reaction times, often from hours or days to mere minutes, and improving reaction yields and product purity. nih.gov The process involves using microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and accelerated reaction rates. nih.govnih.gov

Microwave-assisted synthesis has been successfully applied to the Knoevenagel condensation for preparing 5-arylidene-2,4-thiazolidinediones, a related heterocyclic system, using water as a green solvent. researchgate.net This approach is noted for its high yields (84-91%) and simple work-up procedures, making it an environmentally benign alternative to traditional methods that often require harsh conditions and organic solvents. researchgate.net Similarly, the synthesis of 5,5′-diphenylimidazolidine-2,4-dione derivatives from benzil (B1666583) and urea (B33335) has been enhanced by microwave assistance, allowing for rapid production in moderate to good yields. ucl.ac.be The use of microwave irradiation is considered a green chemistry protocol due to its efficiency and the potential to use environmentally friendly solvents like ethanol. nih.gov For instance, a sequential, one-pot synthesis of complex imidazole derivatives was achieved with microwave heating at 100°C for 60-80 minutes, a significant improvement over the 36 hours required by conventional reflux methods, which also resulted in lower yields. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Solvent | Reference |

|---|---|---|---|---|

| Conventional (Reflux) | 36 hours | 30% | Ethanol | nih.gov |

| Microwave-Assisted | 60-80 minutes | 46%-80% | Ethanol | nih.gov |

| Conventional (Reflux) | 3 days | Good | Ethanol | nih.gov |

Statistical Analysis-Based Protocol Optimization

To enhance the efficiency and robustness of synthetic protocols, statistical methods such as Design of Experiments (DoE) are increasingly employed. mdpi.comnih.govnih.gov DoE is a powerful methodology for systematically assessing the impact of multiple reaction variables—such as temperature, solvent, and reactant concentrations—on the reaction outcome. nih.govyoutube.com This approach allows for the identification of optimal conditions and interactions between variables, which is often missed in traditional one-factor-at-a-time (OFAT) optimization. youtube.com

A pseudo-multicomponent, one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones was successfully optimized using statistical analysis. mdpi.comnih.gov This method involved the in-situ formation of a Schiff base, followed by reduction and cyclization, achieving yields between 55% and 81%. mdpi.comnih.gov In another study, a DoE analysis was applied to a tandem SNAr-amidation cyclization reaction, improving the conversion from 26% to 74% while significantly reducing the reaction time. nih.gov The process typically begins with a screening design to identify the most statistically relevant factors, followed by an optimization DoE to define a robust operating range for these factors. youtube.com This systematic approach increases method knowledge and ensures the development of a reliable and efficient synthesis. youtube.com

Table 2: Variables Optimized Using Design of Experiments (DoE)

| Reaction Type | Variables Optimized | Outcome Improvement | Reference |

|---|---|---|---|

| Tandem SNAr-Amidation Cyclization | Temperature, Base, Solvent, Time, Concentration | Conversion increased from 26% to 74% | nih.gov |

| Pseudo-Multicomponent Synthesis | Reaction Time, Temperature, Reagent Equivalents | Yields improved to 55-81% | mdpi.comnih.gov |

Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for pharmaceuticals. ejcmpr.comresearchgate.net These principles advocate for the use of non-toxic, renewable materials, reduction of waste, and energy efficiency. researchgate.net For the synthesis of imidazolidine-2,4-dione and its derivatives, this translates to employing eco-friendly solvents, solvent-free conditions, and alternative energy sources like microwave irradiation. nih.govresearchgate.netnih.gov

An eco-friendly approach for the synthesis of imidazole-based pyrimidine (B1678525) hybrids utilized an aqueous medium for a carbon-carbon bond-forming reaction, with reactions conducted under microwave irradiation at 90°C for just 5-10 minutes. nih.gov The use of water as a solvent is a key aspect of green chemistry, as it is non-toxic and readily available. ejcmpr.com Similarly, the synthesis of tri/tetrasubstituted imidazoles has been described using ethanol as a green solvent combined with microwave heating, which provides a more sustainable protocol. nih.gov Plant extracts are also being explored as a source of reducing agents for nanoparticle synthesis, which can act as catalysts, thereby avoiding the use of toxic chemicals. ejcmpr.com These methods not only reduce environmental impact but also often lead to simpler work-up procedures and improved reaction efficiency. researchgate.netnih.gov

Functionalization and Derivatization Strategies for Imidazolidine-2,4-dione Moieties

The biological activity of imidazolidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. thieme-connect.de Therefore, the development of regioselective functionalization strategies is crucial for creating diverse molecular libraries for drug discovery. All positions within the hydantoin ring system are chemically reactive and can be functionalized by various electrophiles or nucleophiles. thieme-connect.de

Synthesis of N1-Substituted Derivatives

Substitution at the N-1 position of the hydantoin ring is a key strategy for modifying the molecule's properties. Research has focused on developing methods that avoid complex protection-deprotection steps. thieme-connect.de A single-step method for synthesizing highly substituted chiral hydantoins, including 1,3,5-trisubstituted derivatives, has been developed using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions through the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group, leading directly to the cyclized product in good yields. organic-chemistry.org This approach is versatile and has been applied to the synthesis of various biologically active compounds. organic-chemistry.orgnih.gov

Synthesis of C5-Substituted Derivatives

The C-5 position of the imidazolidine-2,4-dione ring is considered a reactive methylene (B1212753) group, making it a prime site for introducing substituents. thieme-connect.de A common method for functionalizing this position is the Knoevenagel condensation with aldehydes, which yields 5-alkylidenehydantoins. thieme-connect.de A series of 5,5-disubstituted hydantoins, including those with alkyl, alkenyl, or aryl groups, have been synthesized and evaluated for biological activity. researchgate.netkg.ac.rs

The synthesis of 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione and related compounds has been achieved by reacting C-4-substituted-phenylglycine with phenyl isocyanate, yielding products with specific substitutions at the C-5 position. mdpi.com Furthermore, novel imidazolidine-2,4-dione derivatives with substitutions at the C-5 position have been synthesized and screened for their ability to inhibit virulence factors in Pseudomonas aeruginosa. nih.gov Another efficient method involves a Tf₂O-mediated dual activation of Boc-protected dipeptidyl compounds, which allows for the synthesis of highly substituted chiral hydantoins with diverse functionalities at the C-5 position. organic-chemistry.org

Introduction of Complex Side Chains (e.g., arylpiperazine, hydroxypropyl)

The introduction of long-chain, complex side chains is a critical strategy for targeting specific biological receptors. Arylpiperazine moieties are a particularly important class of pharmacophores, known to be ligands for serotonin (B10506) receptors. nih.gov Long-chain arylpiperazines (LCAPs) connect the arylpiperazine fragment to a terminal imide group, such as imidazolidine-2,4-dione, via a flexible aliphatic chain. nih.gov The synthesis of these derivatives allows for fine-tuning of receptor affinity and selectivity. nih.gov

The compound this compound is a key example of introducing a hydroxypropyl side chain. uni.lu This functional group introduces polarity and potential hydrogen bonding sites. The synthesis of such derivatives can be achieved through various N-alkylation strategies. For instance, N-alkylation has been used to introduce methoxypropyl and hydroxypropyl substituents onto a 2-thioxoimidazolidin-4-one scaffold, although in this specific case, these polar substituents led to a drop in the studied biological activity compared to less polar alkyl chains. ucl.ac.be

Table 3: Chemical Compounds Mentioned

| Compound Name | Structure/Class |

|---|---|

| This compound | Imidazolidine-2,4-dione derivative |

| Imidazolidine-2,4-dione | Parent heterocyclic compound (Hydantoin) |

| 1,3-Disubstituted imidazolidin-2-one | Imidazolidin-2-one derivative |

| 5-Alkylidenehydantoin | C5-substituted hydantoin derivative |

| 3-Phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione | C5 and N3-disubstituted derivative |

| 5,5′-Diphenylimidazolidine-2,4-dione | C5-disubstituted derivative |

| Arylpiperazine derivatives | Class of compounds with arylpiperazine moiety |

| Long-Chain Arylpiperazines (LCAPs) | Sub-class of arylpiperazine derivatives |

| 2-Thioxoimidazolidin-4-one | Thio-analog of imidazolidine-2,4-dione |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Reagent for synthesis |

| Phenyl isocyanate | Reagent for synthesis |

| C-4-substituted-phenylglycine | Starting material for synthesis |

| Benzil | Starting material for synthesis |

Structure Activity Relationship Sar and Computational Studies of Imidazolidine 2,4 Dione Derivatives

Molecular Modeling and Docking Simulations

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into ligand-protein interactions and binding affinities. researchgate.net

Docking studies have been pivotal in elucidating the interactions of imidazolidine-2,4-dione derivatives with various biological targets.

PBP2a and MecR1: In the fight against methicillin-resistant Staphylococcus aureus (MRSA), derivatives of imidazolidine-2,4-dione have been investigated as chemosensitizers. Docking studies were performed on compounds to understand their mechanism of action with penicillin-binding protein (PBP2a) and the signal-transducing protein MecR1. pharmaerudition.orgnih.gov The results suggested that the most probable mechanism of action for the active compounds is the interaction with MecR1, which is involved in regulating the expression of PBP2a. pharmaerudition.orgnih.gov Molecular dynamics experiments supported this hypothesis, providing a possible explanation for how these compounds restore antibiotic efficacy in MRSA. nih.gov

Acetolactate Synthase: Literature reviewed did not provide specific molecular docking studies of 1-(3-hydroxypropyl)imidazolidine-2,4-dione or its direct derivatives with acetolactate synthase.

Chymase: While imidazole-based molecules are recognized as potential chymase inhibitors for conditions like hypertension, specific molecular docking studies focusing on the imidazolidine-2,4-dione scaffold with human chymase were not prominently featured in the reviewed literature. drugbank.com Studies on other compounds have identified key binding site residues such as Lys40, His57, and Ser195, which could serve as a basis for future in-silico screening of imidazolidine-2,4-dione libraries. pharmaerudition.orgnih.gov

Bcl-2: Anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins are significant targets in cancer therapy. nih.govnih.gov A series of imidazolidine-2,4-dione derivatives were designed and synthesized as Bcl-2 inhibitors. nih.govnih.gov Molecular docking simulations were integral to this process. nih.govnih.gov For instance, Schiff's bases incorporating a 5,5-diphenylimidazolidine-2,4-dione scaffold have been shown to diminish the levels of the anti-apoptotic protein Bcl-2. drugbank.comnih.gov One potent derivative, compound 24, reduced Bcl-2 levels to 8.598 ± 0.29 ng/mL in MCF-7 cancer cells, compared to 31.300 ± 1.07 ng/mL in control cells. drugbank.comnih.gov

Androgen Receptor: The androgen receptor is a key target in the treatment of prostate cancer. nih.gov Molecular docking studies have been used to support the biological evaluation of 5-substituted imidazolidine-2,4-diones as potential androgen receptor antagonists. nih.govnih.govansfoundation.org These simulations help to visualize the binding modes and interactions between the imidazolidine-2,4-dione derivatives and the receptor's binding site. nih.gov

Table 1: Summary of Molecular Docking Studies on Imidazolidine-2,4-dione Derivatives

| Target Protein | Derivative Type | Key Findings | Citations |

|---|---|---|---|

| PBP2a / MecR1 | 5-arylideneimidazolidine-2,4-diones | Interaction with MecR1 is the probable mechanism for restoring antibiotic sensitivity in MRSA. | pharmaerudition.orgnih.gov |

| Bcl-2 | N-substituted imidazolidine-2,4-diones | Derivatives designed as inhibitors; docking confirmed binding to anti-apoptotic proteins. | nih.govnih.gov |

| Bcl-2 | 5,5-diphenylimidazolidine-2,4-dione Schiff's bases | Potent derivatives reduce Bcl-2 protein levels, inducing apoptosis. | drugbank.comnih.gov |

| Androgen Receptor | 5-substituted imidazolidine-2,4-diones | Docking supports evaluation as potential receptor antagonists for prostate cancer. | nih.govnih.govansfoundation.org |

Computational studies are also used to predict how strongly a compound will bind to a receptor (affinity) and its ability to bind to a specific receptor over others (selectivity).

5-HT Receptors: Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been studied for their affinity towards serotonin (B10506) (5-HT) receptors. The majority of these derivatives show a high affinity for the 5-HT1A receptor, with Ki values ranging from 23 to 350 nM. ansfoundation.org Some also demonstrate significant affinity for 5-HT2A receptors. ansfoundation.org These findings are crucial for developing new agents targeting the serotonergic system.

α1-adrenoceptors: In the development of ligands for imidazoline (B1206853) receptors, selectivity against adrenoceptors is critical. Research on related imidazoline compounds led to the discovery of tracizoline (B1236551) and benazoline, which have high affinity for I2 imidazoline receptors and remarkable selectivity over α1-adrenoceptors. These compounds demonstrate that structural modifications, guided by computational analysis, can successfully separate affinities for different receptor families.

Table 2: Receptor Affinity Data for Imidazolidine-2,4-dione Derivatives

| Receptor Target | Derivative Class | Affinity (Ki) / Potency (pKi) | Selectivity Profile | Citations |

|---|---|---|---|---|

| 5-HT1A | Arylpiperazinylalkyl derivatives | 23–350 nM | High affinity | ansfoundation.org |

| 5-HT2A | Arylpiperazinylalkyl derivatives | Significant affinity for some compounds | Varies | ansfoundation.org |

| I2 Imidazoline | Tracizoline / Benazoline | pKi = 8.74 / 9.07 | Highly selective over α1- and α2-adrenoceptors |

Pharmacophore Development and Analysis

A pharmacophore is an abstract representation of the molecular features necessary for a drug to bind to a specific target. The imidazolidine-2,4-dione ring is itself considered an active pharmacophore for designing bioactive compounds. nih.govnih.govansfoundation.org The development of 3D pharmacophore models is crucial for virtual screening and rational drug design. For complex targets like Bcl-2, pharmacophore models are constructed by identifying the key interactions of known inhibitors within the protein's active site. A typical model for a Bcl-2 inhibitor might include features like hydrogen bond donors, acceptors, and hydrophobic regions, arranged in a specific 3D geometry. By using flexible docking and methods like the multiple copy simultaneous search (MCSS), these models can be optimized to better reflect the ideal positions of functional groups in the binding pocket. Although a specific pharmacophore model for this compound was not detailed, the principles have been applied to design series of imidazolidine-2,4-dione derivatives as inhibitors for targets like Bcl-2. nih.govnih.gov

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and geometry of molecules.

DFT Methods: Studies on 5-substituted imidazolidine-2,4-diones have utilized DFT calculations with methods like B3LYP/6-311+G(d,p) to analyze molecular stability and tautomerism. nih.gov These calculations can determine the most stable tautomeric form (keto vs. enol) by comparing their energies. nih.govnih.govansfoundation.org For example, calculations indicated that the keto-enol tautomerism is supported by the computed energy values, which helps in understanding the molecule's reactive properties. nih.gov

3D Structure Investigation: Conformational analysis using DFT helps predict the lowest energy (most stable) three-dimensional shapes of a molecule. For thiazolidinone derivatives, a related class, DFT has been used to optimize the geometry of various isomers (E/Z) and conformers (endo/exo) by systematically rotating selected dihedral angles. This process identifies the most energetically favorable conformations that the molecule is likely to adopt.

X-ray Crystallographic Insights into Structural Determinants

X-ray crystallography provides precise experimental data on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and torsion angles.

Crystallographic studies of imidazolidine-2,4-dione derivatives have revealed important structural details. In one study of a hydantoin (B18101) derivative, the asymmetric unit of the crystal contained two molecules with slightly different conformations: one with a twisted imidazolidine (B613845) ring and the other with a flat ring. This highlights the conformational flexibility of the hydantoin core.

A detailed analysis of three structurally related imidazolidine-2,4-dione derivatives showed that while the molecules have several rotatable bonds, their flexibility is limited, resulting in well-defined, almost planar conformers. The orientation of different rings relative to each other is defined by specific torsion angles. For a related imidazole (B134444) derivative, X-ray analysis provided precise values for the dihedral angles between the central imidazole ring and its various substituents. nih.gov

Table 3: Selected Torsion Angle Data for an Imidazole Derivative

| Torsion Angle Description | Atoms Involved | Angle (°) | Citations |

|---|---|---|---|

| Conformation of linker | C23-N2-C8-C5 | -15.4(4) | nih.gov |

| Dihedral (Imidazole to Phenyl A) | - | 31.16(1) | nih.gov |

| Dihedral (Imidazole to Phenyl B) | - | 71.18(1) | nih.gov |

| Dihedral (Imidazole to Methylpyridine) | - | 77.25(1) | nih.gov |

| Dihedral (Imidazole to Methoxyphenyl) | - | 25.44(1) | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The intermolecular interactions of imidazolidine-2,4-dione derivatives are pivotal in determining their solid-state structures, and by extension, their physical properties and biological activities. The imidazolidine-2,4-dione core, also known as the hydantoin ring, possesses key functional groups capable of forming robust hydrogen bonds, which often dictate the supramolecular assembly of these compounds. researchgate.net Specifically, the ring contains two secondary amine (N-H) groups that can act as hydrogen bond donors and two carbonyl (C=O) groups that serve as hydrogen bond acceptors. rsc.org The presence of additional functional groups, such as the hydroxyl group in this compound, introduces further possibilities for complex hydrogen bonding networks.

Crystallographic studies of various imidazolidine-2,4-dione derivatives have provided detailed insights into their hydrogen bonding patterns. A common motif observed is the formation of dimeric structures through pairs of N-H···O hydrogen bonds between the hydantoin rings of adjacent molecules. nih.gov For instance, in the crystal structure of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, each of the two independent molecules in the asymmetric unit forms an inversion dimer via N2—H2⋯O2 hydrogen bonds. nih.gov

The introduction of hydroxyl groups on the substituents of the imidazolidine-2,4-dione ring significantly influences the intermolecular interactions. In the crystal structure of 3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione, the hydroxyl groups are key players in forming intermolecular O—H···O hydrogen bonds. These interactions link the molecules into linear chains, demonstrating the directing effect of the hydroxyl substituent on the crystal packing. researchgate.net Similarly, for 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, the crystal structure is stabilized by a three-dimensional framework of both N—H···O and O—H···O hydrogen bonds. nih.gov

While a specific crystal structure for this compound is not available in the reviewed literature, the analysis of closely related structures allows for a well-founded prediction of its intermolecular interactions. The terminal hydroxyl group of the 3-hydroxypropyl chain would be a potent hydrogen bond donor and could also act as an acceptor. This would likely lead to the formation of extended hydrogen-bonded networks, potentially involving both the hydantoin ring and the hydroxypropyl side chains of neighboring molecules.

The table below summarizes representative hydrogen bond geometries observed in the crystal structures of related imidazolidine-2,4-dione derivatives, which can serve as a model for understanding the potential interactions in this compound.

| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione | O3—H3···O4 | 0.82 | 1.92 | 2.7346(17) | 174 |

| 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | N(1)—H(1)···O(2) | 0.86 | 2.01 | 2.861(2) | 173 |

| O(3)—H(3)···O(1) | 0.82 | 1.91 | 2.720(2) | 171 | |

| 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione (Molecule A) | N2A—H2A···O2A | 0.86 | 2.02 | 2.865(2) | 168 |

| 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione (Molecule B) | N2B—H2B···O2B | 0.86 | 2.02 | 2.873(2) | 170 |

Data for 3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione and 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione are illustrative of the types of hydrogen bonds that can be formed by hydroxyl-substituted imidazolidine-2,4-diones. Data for 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione illustrates the common N-H···O hydrogen bonding of the hydantoin ring.

Investigations into the Biological Activities and Mechanistic Insights of Imidazolidine 2,4 Dione Derivatives Excluding Clinical Human Trial Data

Antineoplastic Research: Cellular Mechanisms and Protein InteractionsThere is no available research on the antineoplastic activities of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione.

Modulation of Apoptotic Pathways (e.g., Bcl-2 inhibition)

The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death). nih.gov Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, allowing them to evade apoptosis and promoting tumor survival. nih.govyoutube.com Consequently, inhibiting these proteins is a promising strategy in cancer therapy. nih.govnih.gov

A series of imidazolidine-2,4-dione derivatives have been designed and synthesized to function as inhibitors of these anti-apoptotic proteins. nih.gov Research has shown that certain Schiff's bases incorporating the 5,5-diphenylimidazolidine-2,4-dione scaffold can induce apoptosis by reducing the levels of anti-apoptotic proteins. mdpi.com For instance, one such derivative demonstrated the ability to diminish Bcl-2 and Mcl-1 protein levels in MCF-7 breast cancer cells, leading to cell cycle arrest and apoptosis. mdpi.com

In another study, imidazolidine-2,4-dione derivatives were specifically designed as Bcl-2 inhibitors, with some compounds showing improved growth-inhibitory effects on K562 and PC-3 cancer cell lines when compared to a lead compound. nih.gov These findings underscore the potential of the imidazolidine-2,4-dione scaffold in developing agents that can modulate apoptotic pathways by directly targeting key survival proteins like Bcl-2. nih.govmdpi.com

Table 1: Selected Imidazolidine-2,4-dione Derivatives and their Bioactivity in Apoptotic Pathways This table is for informational purposes only and is based on preclinical data.

| Compound | Target(s) | Observed Activity | Cell Line(s) | Source(s) |

| Derivative 24 (Schiff's base) | Bcl-2, Mcl-1 | Diminished anti-apoptotic protein levels | MCF-7 | mdpi.com |

| Compound 8k | Bcl-2 | Growth inhibition | K562, PC-3 | nih.gov |

Metabolic Regulation Studies: Focus on Anti-Diabetic Potential

The imidazolidine-2,4-dione core has also been investigated for its potential in managing metabolic disorders like type 2 diabetes. Research has explored its role in modulating insulin (B600854) activity and as an alternative to existing drug scaffolds.

Protein tyrosine phosphatase-1B (PTP1B) is recognized as a negative regulator in both insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.gov Inhibition of PTP1B can enhance insulin sensitivity. researchgate.net Studies have identified imidazolidine-2,4-dione derivatives as inhibitors of PTP1B. nih.gov Through a 'core hopping' strategy, a series of compounds based on this scaffold were discovered to inhibit PTP1B, with one selective inhibitor being identified for its potential in treating diabetes. nih.gov

Furthermore, other research has focused on the synthesis of imidazolidinedione derivatives bearing a 6-methyl chromonyl pharmacophore. nih.gov In vitro studies on these compounds demonstrated that several derivatives were capable of increasing insulin release from cultured cells in the presence of glucose, indicating a potential insulinotropic effect. nih.gov While direct in-vivo hyperglycemia models for this specific subclass were not detailed in the provided sources, the in-vitro insulin-releasing activity points towards a potential anti-diabetic application. nih.gov

Thiazolidinediones (TZDs) are a class of drugs known for their anti-diabetic properties, but their clinical use has been hampered by toxicity concerns, which are often linked to the thiazolidinedione ring itself. nih.govnih.gov This has prompted bioisosteric replacement strategies, where the thiazolidine-2,4-dione ring is substituted with a structurally related but chemically distinct heterocyclic system, such as imidazolidine-2,4-dione (hydantoin) or pyrrolidinedione, to improve the safety profile. researchgate.netnih.gov

One study explored the replacement of the thiazolidinedione ring with a pyrrolidinedione system in analogs of well-known TZD drugs. The resulting compounds showed reduced toxicity and diminished PPARγ activity, which is the primary target for TZD anti-diabetic action. nih.gov In a different approach, researchers designed hydantoin-based inhibitors of PTP1B as a novel strategy, moving away from the TZD scaffold to target diabetes through a different mechanism. researchgate.net These studies highlight a key strategy in medicinal chemistry: modifying a known pharmacophore to either reduce toxicity, alter the mechanism of action, or improve selectivity for its biological target. researchgate.netnih.govresearchgate.net

Neuropharmacological Investigations: Receptor and Transporter Interactions

Derivatives of imidazolidine-2,4-dione have been extensively studied for their interactions with various receptors and transporters in the central nervous system, particularly those involved in serotonergic and adrenergic signaling.

The serotonergic system is a key target for drugs treating neuropsychiatric disorders. Many imidazolidine-2,4-dione derivatives, particularly long-chain arylpiperazines (LCAPs) that incorporate this terminal imide fragment, show significant affinity for serotonin (B10506) (5-HT) receptors. nih.gov

Studies have revealed that a majority of these derivatives display high affinity for the 5-HT1A receptor subtype. nih.gov Some compounds also exhibit notable affinity for 5-HT2A receptors. nih.gov The structure of the derivative plays a crucial role in its affinity and selectivity. For example, in a series of aplysinopsin derivatives featuring an imidazolidinone ring, specific substitutions were found to control the selectivity between 5-HT2A and 5-HT2C receptor subtypes. nih.gov One compound in this series showed approximately 2100-fold selectivity for the 5-HT2C receptor, with no detectable affinity for 5-HT1A or 5-HT2A subtypes. nih.gov Other research has identified potent ligands for the 5-HT7 receptor among related chemical series, indicating the broad potential of these scaffolds in targeting various serotonin receptors. medchemexpress.com

Table 2: Serotonin Receptor Affinity for Selected Imidazolidine-2,4-dione Derivatives This table is for informational purposes only and is based on preclinical data. Ki values represent the inhibition constant; a lower value indicates higher binding affinity.

| Compound Class/Derivative | Receptor Subtype | Affinity (Ki) | Selectivity Profile | Source(s) |

| Arylpiperazinylalkyl derivatives | 5-HT1A | 23–350 nM | High affinity for 5-HT1A | nih.gov |

| Aplysinopsin derivative (UNT-TWU-22) | 5-HT2C | 46 nM | ~2100-fold selective over 5-HT1A/2A | nih.gov |

| 5-HT7R antagonist 4 | 5-HT7 | 2.6 nM | High selectivity over 5-HT1A (Ki = 476 nM) | medchemexpress.com |

Alpha1-Adrenergic Receptor Antagonistic Properties

Alpha-1 (α1) adrenergic receptors are involved in smooth muscle contraction and are a major target for drugs treating hypertension and benign prostatic hypertrophy. nih.gov Antagonists of these receptors inhibit their action, leading to vasodilation and smooth muscle relaxation. nih.gov

While direct studies on "this compound" as an α1-adrenergic antagonist are not prominent, the broader class of arylpiperazine derivatives, which often terminate in an imide moiety like imidazolidine-2,4-dione, has been investigated for activity at adrenergic receptors. nih.govnih.gov The structural features of these molecules, including the arylpiperazine core and the terminal group, influence their affinity and selectivity for various receptors, including both serotonergic and adrenergic subtypes. Some antipsychotic agents that act as antagonists at dopamine (B1211576) and serotonin receptors also possess α1-adrenergic antagonistic properties, highlighting the potential for multi-target activity within this chemical space. medchemexpress.com The development of selective α1-adrenergic antagonists is an active area of research, though the specific contribution of the imidazolidine-2,4-dione moiety to this particular activity requires further targeted investigation. nih.govmedchemexpress.com

Serotonin Transporter (SERT) Activity

A comprehensive review of published scientific literature reveals no specific studies investigating the direct activity of this compound on the serotonin transporter (SERT). Research on related compounds has focused on different structural classes; for example, studies have evaluated the SERT affinities of arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione, but these are structurally distinct from the 3-hydroxypropyl substitution and their findings cannot be directly extrapolated. jddtonline.inforesearchgate.net

Enzymatic Inhibition Studies (e.g., Fatty Acid Amide Hydrolase (FAAH))

There is no available scientific data from reviewed literature detailing enzymatic inhibition studies, including for Fatty Acid Amide Hydrolase (FAAH), specifically for the compound this compound. While FAAH inhibition is a recognized therapeutic target, and other heterocyclic compounds have been investigated for this activity, research on this particular molecule has not been published. ekb.egnih.gov

Agrochemical Research: Herbicide Safener Mechanisms and Plant Growth Regulation

No research findings were identified in the public domain that describe or evaluate the potential herbicide safener activity of this compound in maize or any other plant species.

Consistent with the lack of data on its safener activity, there are no mechanistic studies available that explore how this compound might function as a safener, such as through competition with acetolactate synthase.

No published studies were found that investigated the effects of this compound on plant seed germination or seedling growth. While some imidazolidinone derivatives have been noted for properties as plant growth inhibitors, specific data for the title compound is absent from the scientific literature. nih.gov

Spectroscopic Analysis for Structural Elucidation and Confirmation

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The analysis of the IR spectrum for an imidazolidine-2,4-dione derivative would be expected to show characteristic absorption bands corresponding to its key structural features. For this compound, the principal features would include the stretching vibrations of the hydroxyl group (O-H), the amine group (N-H) of the hydantoin (B18101) ring, and the two carbonyl groups (C=O). mdpi.com The IR spectra for related imidazolidine (B613845) structures confirm the presence of N-H and C=O stretches as primary identifiable features. mdpi.com

The expected IR absorption bands for this compound are detailed in the table below, based on characteristic frequencies for its functional groups and data from analogous compounds. mdpi.comceon.rs

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretch | 3500 - 3200 | Broad |

| Amine (N-H) | Stretch | 3300 - 3100 | Medium |

| Carbonyl (C=O) | Asymmetric & Symmetric Stretch | 1780 - 1700 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium-Weak |

| Carbon-Nitrogen (C-N) | Stretch | 1450 - 1350 | Medium |

| Carbon-Oxygen (C-O) | Stretch | 1150 - 1050 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon and hydrogen framework of the compound.

¹H NMR Spectroscopy In the proton NMR (¹H NMR) spectrum of this compound, distinct signals (resonances) are expected for each unique proton environment. The spectrum would feature signals for the three methylene (B1212753) groups of the propyl chain, the methylene group within the imidazolidine ring, the proton on the ring's nitrogen (N-H), and the proton of the terminal hydroxyl group (O-H). The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons.

Expected ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂-OH | 3.6 - 3.8 | Triplet (t) | 2H |

| N-CH₂- | 3.4 - 3.6 | Triplet (t) | 2H |

| -CH₂- (ring) | ~3.9 | Singlet (s) | 2H |

| -CH₂-CH₂-CH₂- | 1.8 - 2.0 | Multiplet (m) | 2H |

| N-H (ring) | 8.0 - 9.0 | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in the molecule. For this compound, six distinct signals are anticipated, corresponding to the two carbonyl carbons, the four individual methylene carbons of the ring and side chain. The carbonyl carbons are typically the most deshielded, appearing furthest downfield. ceon.rsresearchgate.net The chemical shifts for the carbons in the propyl chain are influenced by the electronegativity of the attached nitrogen and oxygen atoms. docbrown.info

Expected ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) (Estimated) |

|---|---|

| C=O (C4) | 170 - 175 |

| C=O (C2) | 155 - 160 |

| -CH₂-OH (Cγ) | 58 - 62 |

| -CH₂- (ring, C5) | 45 - 50 |

| N-CH₂- (Cα) | 38 - 42 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Techniques like Electrospray Ionization (ESI) are soft ionization methods suitable for analyzing polar molecules like this compound.

Predicted mass spectrometry data for the target compound shows the expected m/z values for various adducts that can form during ionization. uni.lu

Predicted Mass Spectrometry Data for C₆H₁₀N₂O₃ (MW: 158.16) uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 159.07642 |

| [M+Na]⁺ | 181.05836 |

| [M+NH₄]⁺ | 176.10296 |

Physicochemical Characterization Pertinent to Research Design (e.g., pKa determination for biological activity correlation)

Beyond structural confirmation, understanding a molecule's physicochemical properties is critical for its application in research, particularly in biological contexts. The acid dissociation constant (pKa) is a key parameter that measures the acidity of a compound. The imidazolidine-2,4-dione ring contains an N-H proton at the N3 position which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups.

Conclusion

1-(3-Hydroxypropyl)imidazolidine-2,4-dione is a specialized heterocyclic compound whose value lies in its bifunctionality. While the imidazolidine-2,4-dione scaffold is well-established as a pharmacologically important core, the addition of the N-1 hydroxypropyl side chain transforms the molecule into a versatile synthetic intermediate. Its primary role in academic research is not as a final product but as a building block for constructing more elaborate molecules. Its structure holds considerable, though largely unexplored, potential for applications in polymer chemistry, particularly in the synthesis of functional polymers and novel biomaterials. Further research into its synthesis, reactivity, and polymerization would be necessary to fully realize its utility.

Future Directions and Emerging Research Avenues for 1 3 Hydroxypropyl Imidazolidine 2,4 Dione and Its Analogues

Design and Synthesis of Compound Libraries and Combinatorial Chemistry Approaches

The generation of diverse molecular libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds against various biological targets. For hydantoin (B18101) analogues, combinatorial chemistry and solid-phase synthesis have emerged as powerful tools for rapidly creating large collections of derivatives. nih.govresearchgate.net

Solid-phase synthesis offers a significant advantage by anchoring the hydantoin scaffold to a polymer support, which simplifies the purification process to mere filtration and washing steps. researchgate.net This methodology has been effectively used to prepare libraries of 3,5-, 1,3-, and 1,3,5-substituted hydantoins. nih.gov A key reaction often employed is the Mitsunobu reaction for introducing substituents at the N-1 position of the hydantoin ring. nih.gov

Future efforts in this area will likely focus on expanding the diversity of building blocks incorporated into these libraries and developing more sophisticated, automated synthesis platforms to accelerate the discovery of novel bioactive compounds.

Exploration of Novel Biological Targets and Mechanistic Pathways

While hydantoin derivatives are historically known for their anticonvulsant properties, recent research has unveiled a broad spectrum of biological activities, pointing toward a wealth of unexplored targets and mechanisms. nih.govjddtonline.info The exploration of these new therapeutic applications is a vibrant and rapidly evolving field.

Anticancer Research: A significant area of investigation is in oncology, where hydantoin analogues have demonstrated potential through various mechanisms.

Tubulin Polymerization Inhibition: Certain hydantoin-bridged compounds have been designed as analogues of combretastatin (B1194345) A-4 (CA-4), a potent inhibitor of tubulin polymerization. nih.gov One such derivative, compound 8d , exhibited significant cytotoxicity against several human cancer cell lines and was found to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Enzyme Inhibition: Hydantoin-based molecules are being investigated as inhibitors of key enzymes in cancer progression. This includes targeting histone deacetylase 6 (HDAC6), which is often overexpressed in tumor cells. ekb.eg Derivatives have also been developed as inhibitors of Tyrosyl-DNA phosphodiesterase 1 and 2 (TDP1 and TDP2), enzymes critical for DNA repair, making them promising targets for anticancer therapies. nih.gov Furthermore, hybrids of thiazolidine-2,4-dione (a close structural relative) with other pharmacophores have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov

Overcoming Multidrug Resistance (MDR): The development of P-glycoprotein (Pgp-1) inhibitors is a critical strategy to combat MDR in cancer. Phenylselenoether-hydantoin hybrids have shown potent Pgp-1 inhibitory activity, in some cases surpassing reference drugs. ekb.eg

Inhibition of Other Key Enzymes: The hydantoin scaffold has proven to be a versatile template for designing inhibitors for a range of other enzymes implicated in disease.

Protein Tyrosine Phosphatases (PTPs): Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator in insulin (B600854) and leptin signaling pathways, making it a target for type 2 diabetes and obesity treatments. nih.govnih.gov Imidazolidine-2,4-dione derivatives have been identified as novel, selective PTP1B inhibitors through strategies like 'core hopping' and computer-aided drug design. nih.govnih.gov Similarly, derivatives have been developed as potent and selective inhibitors of Lymphoid-specific tyrosine phosphatase (Lyp), a target for autoimmune diseases. nih.gov

Carbonic Anhydrases (CAs): Phthalimide-hydantoin hybrids have been evaluated for their inhibitory activity against various human (h) carbonic anhydrase isoforms, which are involved in numerous physiological processes. nih.gov

Pyruvate (B1213749) Carboxylase (PC): Substituted imidazolidinetriones have been identified as potent, mixed-type inhibitors of pyruvate carboxylase, an enzyme with potential applications in metabolic diseases. nih.gov

Antimicrobial Applications: The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Hydantoin derivative dimers have been designed to mimic antimicrobial peptides, acting as membrane-active agents against a broad spectrum of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). rsc.org These compounds demonstrate rapid bactericidal activity and a low propensity for resistance development. rsc.org Other research has focused on inhibiting virulence factors in bacteria like Pseudomonas aeruginosa, with specific imidazolidine-2,4-dione derivatives showing complete inhibition of protease and hemolysin production. nih.gov

The table below summarizes some of the emerging biological targets for imidazolidine-2,4-dione analogues.

| Target Class | Specific Target | Therapeutic Area | Example Compound Class | Reference(s) |

| Cytoskeletal Proteins | Tubulin | Oncology | Hydantoin-bridged CA-4 analogues | nih.gov |

| DNA Repair Enzymes | TDP1 / TDP2 | Oncology | Dehydroabietyl imidazolidine-diones | nih.gov |

| Receptor Tyrosine Kinases | VEGFR-2 | Oncology | Thiazolidine-2,4-dione hybrids | nih.gov |

| Protein Tyrosine Phosphatases | PTP1B | Diabetes, Obesity | Imidazolidine-2,4-dione derivatives | nih.govnih.gov |

| Protein Tyrosine Phosphatases | LYP | Autoimmune Diseases | Cinnamic acid-based imidazolidine-diones | nih.gov |

| Metalloenzymes | Carbonic Anhydrases | Various | Phthalimide-hydantoin hybrids | nih.gov |

| Bacterial Virulence Factors | Protease, Hemolysin | Infectious Disease | Imidazolidine-2,4-dione derivatives | nih.gov |

| Bacterial Cell Membranes | N/A | Infectious Disease | Hydantoin derivative dimers | rsc.org |

Advancements in Sustainable Synthesis and Process Optimization for Scale-Up

As promising compounds move toward later-stage development, the need for efficient, scalable, and environmentally sustainable synthetic methods becomes paramount. Research is actively addressing the limitations of traditional hydantoin synthesis protocols, which often involve long reaction times, hazardous reagents like potassium cyanide, and suboptimal yields. digitellinc.comresearchgate.net

Continuous Flow Chemistry: A significant advancement is the application of continuous flow chemistry to the Bucherer–Bergs reaction, a classic method for hydantoin synthesis. digitellinc.comresearchgate.net By using microreactor technology, reactions can be performed at high temperatures and pressures without a headspace, keeping gaseous reagents like ammonia (B1221849) and carbon dioxide in solution and dramatically accelerating reaction rates. This approach has reduced reaction times from hours or days to around 30 minutes, while achieving excellent yields on a pilot scale. digitellinc.comresearchgate.net Flow chemistry also enhances safety, particularly when handling toxic reagents, and simplifies scaling up by 'numbering-up' (running multiple reactors in parallel) or increasing reactor volume. researchgate.net

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into hydantoin synthesis.

Alternative Reagents: Methodologies have been developed that avoid hazardous and moisture-sensitive reagents like isocyanates. One such approach involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which cyclize under basic conditions to form hydantoins. organic-chemistry.org

Catalyst-Free and Solvent Innovation: An innovative method for synthesizing hydantoins from amino acids uses carbodiimides in a heat-mediated process that requires no bases or catalysts. researchgate.net This simplifies the reaction and purification, reduces waste, and lowers environmental impact. researchgate.net The use of deep eutectic solvents (DES) as both catalyst and reaction medium represents another sustainable strategy, providing a simple, high-yielding, and environmentally friendly method for synthesizing related heterocyclic structures. researchgate.net

Process Optimization: Beyond new technologies, optimization of existing reaction conditions is crucial. Studies have systematically evaluated solvents, temperatures, and reagent concentrations to maximize yield and productivity. researchgate.net Furthermore, purification methods are being improved, with techniques like selective crystallization being explored to minimize the reliance on environmentally harmful solvents used in traditional flash chromatography. digitellinc.com

The table below provides a comparison of traditional and advanced synthesis methods for hydantoins.

| Feature | Traditional Bucherer-Bergs | Advanced Flow Chemistry | Green Chemistry Methods |

| Reaction Time | Several hours to days | ~30 minutes | Varies, but often faster |

| Reagents | Often uses KCN, (NH4)2CO3 | Uses KCN, (NH4)2CO3 | Avoids isocyanates; may be catalyst-free |

| Conditions | Batch reaction at reflux | High pressure, high temperature | Heat-mediated; deep eutectic solvents |

| Safety | Significant hazards on large scale | Enhanced safety in enclosed system | Reduced hazard from reagents |

| Scalability | Difficult | Straightforward (scale-up/numbering-up) | Generally scalable and cost-effective |

| Sustainability | High energy use, potential waste | More efficient, less waste | Adheres to green principles |

Development of Structure-Based Drug Design Strategies (excluding clinical drug development)

The availability of high-resolution crystal structures for many biological targets has paved the way for structure-based drug design (SBDD). This rational approach uses computational tools to design molecules that fit precisely into a target's binding site, optimizing interactions to enhance potency and selectivity. This strategy is being increasingly applied to the development of novel hydantoin-based inhibitors.

Computer-aided drug design (CADD) was instrumental in the discovery of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. nih.gov Techniques such as molecular docking simulations are used to predict the binding poses of designed compounds within the active site of a target protein. For instance, docking studies were performed to explore the potential binding interactions of imidazolidine-2,4-dione derivatives with the LasR and RhlR quorum-sensing receptors in P. aeruginosa. nih.gov

Beyond simple docking, molecular dynamics (MD) simulations provide a more dynamic picture of how a ligand interacts with its target over time. MD simulations have been used to study the binding mode of selective PTP1B inhibitors, revealing that the compounds can stabilize the catalytic region of the protein, making the active site less accessible. nih.govnih.gov This detailed mechanistic insight is invaluable for guiding the next cycle of compound design.

A strategy known as "core hopping" or "scaffold hopping" has also been employed, where the central chemical scaffold of a known inhibitor is replaced with a novel core, like imidazolidine-2,4-dione, while retaining key binding interactions. nih.gov This can lead to compounds with improved properties, such as better selectivity or novel intellectual property. The design of thiazolidine-2,4-dione hybrids as VEGFR-2 inhibitors also utilized molecular dynamics simulations to validate the binding affinity and dynamics of the lead compound within the receptor's active site. nih.gov

These in silico approaches accelerate the design-synthesize-test cycle by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources in the preclinical discovery phase.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Hydroxypropyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of imidazolidine-2,4-dione are often prepared by reacting hydantoin analogs with alkyl halides (e.g., 3-chloropropanol) under reflux in polar aprotic solvents like DMF. Reaction optimization may involve adjusting temperature (80–120°C), stoichiometry, and catalyst use (e.g., K₂CO₃ for deprotonation). Post-synthesis purification typically employs column chromatography or recrystallization from ethanol/water mixtures .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY/HSQC) to assign proton and carbon environments. For example, the hydroxypropyl chain’s position on the imidazolidine ring can be confirmed via NOESY correlations. X-ray crystallography is definitive for resolving ambiguities, as demonstrated for hydantoin derivatives in crystallographic databases (e.g., CCDC entries QUXVIP, PAHYON) .

Q. What stability challenges arise during storage, and how can degradation be minimized?

- Methodological Answer : The compound’s stability depends on moisture sensitivity and thermal decomposition. Storage at –20°C under inert gas (N₂/Ar) in amber vials is recommended. Degradation products can be monitored via HPLC-MS with a C18 column (acetonitrile/water gradient) and tracked against known hydantoin oxidation byproducts (e.g., urea derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like the bradykinin B2 receptor?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) using the B2 receptor’s crystal structure (PDB: 6VMS) can identify binding poses. Free energy perturbation (FEP) calculations assess substituent effects (e.g., hydroxypropyl vs. chlorophenyl groups). Validate predictions with in vitro assays, such as calcium flux measurements in HEK293 cells transfected with B2 receptors .

Q. What analytical strategies resolve contradictions in reported bioactivity data for imidazolidine-2,4-dione derivatives?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and test their activity separately. LC-HRMS ensures batch purity (>98%). For example, racemic mixtures of cyclopropyl-substituted derivatives showed divergent IC₅₀ values in receptor-binding assays, resolved by enantioselective synthesis .

Q. How can safety assessments for food or pharmaceutical applications address potential toxicity concerns?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test). For flavoring agents, quantify residual solvents (GC-MS) and degradation products (e.g., nitrofuran derivatives) using UPLC-QTOF. Regulatory compliance requires dose-response studies in accordance with EFSA/FDA frameworks, as seen in assessments of structurally related flavor modifiers .

Q. What strategies enhance the metabolic stability of imidazolidine-2,4-dione derivatives in preclinical studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to reduce CYP450-mediated oxidation. In vitro microsomal stability assays (human/rat liver microsomes) identify metabolic hotspots. Deuterium incorporation at labile C-H positions (e.g., cyclopropane rings) can prolong half-life, as demonstrated in photochemical deracemization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.